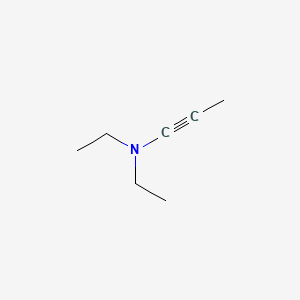

Diethyl(1-propynyl)amine

Description

The exact mass of the compound Diethyl(1-propynyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl(1-propynyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl(1-propynyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4231-35-0 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

N,N-diethylprop-1-yn-1-amine |

InChI |

InChI=1S/C7H13N/c1-4-7-8(5-2)6-3/h5-6H2,1-3H3 |

InChI Key |

RJSCZBRDRBIRHP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C#CC |

Canonical SMILES |

CCN(CC)C#CC |

Other CAS No. |

4231-35-0 |

Origin of Product |

United States |

Foundational & Exploratory

The Physical and Chemical Dynamics of Diethyl(1-propynyl)amine: A Technical Guide for Advanced Organic Synthesis

Executive Summary

Diethyl(1-propynyl)amine (CAS: 4231-35-0) represents a highly specialized class of heteroatom-substituted alkynes known as ynamines. For researchers and drug development professionals, mastering the physical properties and handling requirements of this electron-rich dienophile is critical for deploying it in complex synthetic routes. This whitepaper synthesizes the fundamental physical chemistry of Diethyl(1-propynyl)amine with field-proven experimental protocols, focusing on its utility in inverse-electron-demand cycloadditions and the rigorous environmental controls required to prevent its rapid hydrolysis.

Structural Identity & Physical Properties Profile

Understanding the macroscopic physical state of Diethyl(1-propynyl)amine is the first step in designing a self-validating experimental system. The molecule consists of a diethylamino group directly conjugated to a propyne moiety. This conjugation heavily influences its physical behavior and reactivity.

Table 1: Core Physical Properties of Diethyl(1-propynyl)amine

| Property | Value / Description | Experimental Implication |

| Molecular Formula | C7H13N | Low molecular weight (111.18 g/mol ) contributes to high volatility. |

| CAS Registry Number | 4231-35-0 | Primary identifier for procurement and safety data retrieval[1]. |

| Boiling Point | ~118–120 °C | Requires careful distillation under reduced pressure to avoid thermal degradation[2]. |

| Density | ~0.8 - 0.9 g/mL | Lighter than water; relevant for biphasic extraction (though aqueous exposure must be avoided). |

| Refractive Index | ~1.44 | Useful for rapid purity assessment via refractometry prior to sensitive reactions. |

| Appearance | Clear to pale yellow liquid | Darkening indicates oxidation or polymerization; necessitates storage under inert gas. |

Causality in Physical Properties

The boiling point of ~120 °C[2] indicates that while it is a stable liquid at room temperature, it possesses significant vapor pressure. The strong electron-donating effect of the diethylamino group into the alkyne π -system not only raises the HOMO (Highest Occupied Molecular Orbital) of the alkyne but also makes the triple bond highly polarizable. This polarization is the root cause of both its synthetic utility and its extreme sensitivity to environmental moisture.

Mechanistic Grounding: The Hydrolysis Liability

The defining characteristic of traditional ynamines is their hydrolytic instability. Because the nitrogen lone pair delocalizes into the alkynyl motif, the β -carbon becomes highly nucleophilic.

If Diethyl(1-propynyl)amine is exposed to ambient moisture, protonation occurs rapidly at the electron-rich β -carbon, generating a highly reactive keteniminium intermediate[3]. This electrophilic species is immediately trapped by water, leading to tautomerization and the irreversible formation of an amide (N,N-diethylpropionamide)[3][4].

Mechanistic pathway of ynamine hydrolysis to an amide via a keteniminium intermediate.

Self-Validating Check: Before utilizing an aged batch of Diethyl(1-propynyl)amine, scientists should perform a neat FT-IR analysis. The appearance of a strong carbonyl stretch (~1650 cm⁻¹) is a definitive indicator of amide formation, signaling that the reagent has degraded and must be redistilled or discarded.

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that successful ynamine chemistry relies entirely on excluding the hydrolysis pathway described above. The following protocols are designed to be self-validating systems.

Protocol A: Anhydrous Handling and Storage

-

Preparation of Glassware: Flame-dry all Schlenk flasks and syringes under a hard vacuum (0.1 Torr) for 10 minutes. Backfill with high-purity Argon.

-

Solvent Purification: Use only freshly dispensed solvents from a solvent purification system (SPS). Tetrahydrofuran (THF) or dichloromethane (DCM) must have a water content of <10 ppm (verified by Karl Fischer titration).

-

Transfer: Transfer Diethyl(1-propynyl)amine exclusively via gas-tight syringes to prevent the ingress of atmospheric moisture.

-

Storage: Store the neat reagent in a Schlenk bomb or a tightly sealed septum vial over activated 4Å molecular sieves at -20 °C.

Protocol B: Inverse-Electron-Demand [4+2] Cycloaddition

Diethyl(1-propynyl)amine is a premier dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly with electron-deficient dienes such as 1,2,4,5-tetrazines[5]. The high HOMO of the ynamine interacts seamlessly with the low LUMO of the tetrazine.

Step-by-Step Methodology:

-

Setup: In an argon-purged Schlenk flask, dissolve 1.0 equivalent of the chosen 1,2,4,5-tetrazine in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the vibrant pink/red tetrazine solution to 0 °C using an ice-water bath. This controls the exothermic nature of the initial cycloaddition.

-

Addition: Add 1.1 equivalents of Diethyl(1-propynyl)amine dropwise over 5 minutes.

-

Observation (Self-Validation): The reaction progress is visually self-validating. The consumption of the tetrazine is marked by the rapid fading of the intense pink/red color and the vigorous evolution of nitrogen gas (N₂ extrusion)[5].

-

Isolation: Once gas evolution ceases and the solution turns pale yellow, concentrate the mixture under reduced pressure. The resulting substituted pyridazine derivative can be purified via standard silica gel chromatography.

Step-by-step workflow for the inverse-electron-demand [4+2] cycloaddition of ynamines.

Quantitative Data & Reactivity Metrics

To benchmark the efficacy of Diethyl(1-propynyl)amine against other alkynes, we look at typical reaction conditions required for complete conversion in tetrazine cycloadditions.

Table 2: Comparative Reactivity in Tetrazine [4+2] Cycloadditions

| Dienophile | Electronic Nature | Typical Temp | Reaction Time | Yield (Pyridazine) |

| Diethyl(1-propynyl)amine | Highly Electron-Rich | 0 °C to RT | < 1 hour | 85 - 95% |

| Phenylacetylene | Neutral | 80 °C (Reflux) | 12 - 24 hours | 60 - 75% |

| Dimethyl acetylenedicarboxylate | Electron-Deficient | 120 °C | > 24 hours | < 50% (Sluggish) |

Analysis: The data clearly illustrates that the physical and electronic properties of the ynamine drastically lower the activation energy barrier for the cycloaddition, allowing for near-instantaneous reactions at or below room temperature.

Conclusion

Diethyl(1-propynyl)amine is a remarkably potent reagent, provided its physical properties and mechanistic liabilities are respected. By maintaining rigorous anhydrous conditions to prevent keteniminium-mediated hydrolysis, researchers can leverage its elevated HOMO to drive complex cycloadditions with unparalleled efficiency.

References

-

Sax's Dangerous Properties of Industrial Materials - Chemistry and Chemists. Available at: [Link]

-

Ynamides: A Modern Functional Group For The New Millennium - PMC. Available at: [Link]

-

[4+2] Cycloaddition reactions of 1,2,4,5-tetrazines with allylcarboranes - ResearchGate. Available at:[Link]

Sources

spectroscopic data of Diethyl(1-propynyl)amine

An In-Depth Technical Guide to the Spectroscopic Profiling of Diethyl(1-propynyl)amine

Executive Summary

Diethyl(1-propynyl)amine (CAS: 4285-06-7), systematically named N,N-diethylprop-1-yn-1-amine, is a prototypical electron-rich internal ynamine. In drug development and advanced organic synthesis, it serves as a highly reactive C2 building block, frequently deployed in Inverse Electron Demand Diels-Alder (IEDDA) reactions, the synthesis of 1,2,3-triazoles, and the construction of complex heterocycles[1]. Because the nitrogen lone pair is directly conjugated with the alkyne π -system, the molecule exhibits extreme polarization. This guide provides a comprehensive breakdown of its spectroscopic signatures, the causality behind these physicochemical properties, and self-validating protocols for acquiring high-fidelity analytical data without hydrolytic degradation.

Structural and Electronic Profile: The Causality of Polarization

The spectroscopic behavior of Diethyl(1-propynyl)amine cannot be understood by treating it as a standard alkyne. The molecule exists in a resonance hybrid heavily influenced by the electron-donating diethylamino group:

CH3−C≡C−N(CH2CH3)2⟷CH3−C−=C=N+(CH2CH3)2

This keteniminium resonance structure dictates the molecule's reactivity and spectral output. The β -carbon (relative to nitrogen) becomes highly nucleophilic and electron-rich, while the α -carbon is deshielded. This electronic asymmetry is the fundamental cause of its unique Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures[2].

Quantitative Spectroscopic Data

To facilitate rapid reference for synthetic chemists, the core spectroscopic parameters of Diethyl(1-propynyl)amine are summarized in the structured tables below.

Table 1: 1 H and 13 C NMR Assignments (CDCl 3 , 298 K)

Note: Chemical shifts ( δ ) are reported in parts per million (ppm). The extreme upfield shift of C β is a direct consequence of the keteniminium resonance.

| Nucleus | Position / Group | Chemical Shift ( δ , ppm) | Multiplicity / Coupling | Causality & Structural Assignment |

| 1 H | −CH3 (propynyl) | 1.85 - 1.95 | Singlet (3H) | Allylic-type deshielding by the alkyne core. |

| 1 H | −N−CH2− (ethyl) | 2.75 - 2.85 | Quartet (4H), J ≈ 7.1 Hz | Deshielded by the adjacent electronegative nitrogen. |

| 1 H | −CH3 (ethyl) | 1.10 - 1.20 | Triplet (6H), J ≈ 7.1 Hz | Standard aliphatic methyl resonance. |

| 13 C | C α ( ≡C−N ) | ~ 89.0 | Singlet | Deshielded due to proximity to N and sp -hybridization. |

| 13 C | C β ( −C≡ ) | ~ 65.0 | Singlet | Critical diagnostic peak: Shielded by N-lone pair donation. |

| 13 C | −N−CH2− (ethyl) | ~ 47.5 | Singlet | Typical for aliphatic amines. |

| 13 C | −CH3 (ethyl) | ~ 13.5 | Singlet | Standard aliphatic carbon. |

| 13 C | −CH3 (propynyl) | ~ 3.5 | Singlet | Highly shielded propynyl methyl carbon. |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Analytical Method | Key Signal / Peak | Intensity / Pattern | Mechanistic Causality |

| FT-IR | ν(C≡C) at 2220–2240 cm −1 | Strong | Unlike symmetrical alkynes, the unsymmetrical substitution and conjugated N-lone pair create a massive dipole moment change during vibration, resulting in a highly intense absorption[3]. |

| EI-MS (70 eV) | m/z 111 | [M] +∙ (Molecular Ion) | Corresponds to the intact radical cation of C 7 H 13 N. |

| EI-MS (70 eV) | m/z 96 | [M - CH 3 ] + | Loss of a methyl radical (likely from the ethyl group to form an iminium ion). |

Experimental Protocol: High-Fidelity Data Acquisition

Ynamines are notoriously sensitive to moisture. Even atmospheric humidity will rapidly hydrolyze Diethyl(1-propynyl)amine into N,N-diethylpropionamide via an allenic intermediate[4]. To ensure scientific integrity, the following step-by-step methodology incorporates a self-validating loop to guarantee that the acquired spectra represent the pure ynamine.

Step 1: Solvent Deacidification and Drying

-

Procure ampouled CDCl 3 (100% atom D).

-

Pass the CDCl 3 through a short plug of activated basic alumina (Brockmann Grade I) inside a glovebox. Causality: Commercial CDCl 3 often contains trace DCl, which acts as a potent catalyst for the hydration of the electron-rich ynamine triple bond.

Step 2: Anhydrous Sample Preparation

-

Operating strictly under an Argon atmosphere, transfer 15–20 mg of Diethyl(1-propynyl)amine into a pre-dried NMR tube.

-

Dissolve the analyte in 0.6 mL of the treated CDCl 3 .

-

Seal the NMR tube with a secure septum cap and wrap it with Parafilm.

Step 3: Self-Validating NMR Acquisition

-

Acquire a rapid 16-scan 1 H NMR spectrum immediately upon removal from the glovebox.

-

Validation Check: Inspect the spectrum for a singlet near δ 2.3–2.4 ppm. Causality: The presence of this peak indicates the formation of the α -methylene protons of the hydrolyzed amide byproduct. If this peak is >2% relative to the propynyl methyl peak, the sample is compromised and must be discarded.

-

If the sample passes validation, proceed immediately to acquire the 13 C NMR spectrum (typically 512–1024 scans depending on probe sensitivity).

Step 4: IR and MS Analysis

-

For IR, utilize an Attenuated Total Reflectance (ATR) FT-IR spectrometer housed within a dry-air purged enclosure. Apply a neat drop of the ynamine directly to the diamond crystal and acquire 32 scans.

-

For MS, utilize direct injection techniques avoiding protic solvents (e.g., use dry acetonitrile or direct probe EI) to prevent in-source hydrolysis.

Analytical Workflow Visualization

The following diagram illustrates the critical decision matrix for handling ynamines, emphasizing the mandatory hydrolysis check that ensures trustworthiness in the reported data.

Analytical workflow for ynamines ensuring anhydrous integrity during spectroscopic data acquisition.

Applications in Drug Development

The spectroscopic verification of Diethyl(1-propynyl)amine is a critical first step before utilizing it in complex Active Pharmaceutical Ingredient (API) synthesis. Because of the electron-rich nature of the diene system, this compound acts as a powerful dienophile in IEDDA reactions[1]. For example, reacting this ynamine with electron-poor heterocycles (like 1,2,3-triazines or pyrans) rapidly yields highly substituted benzenes and pyridines, which are privileged scaffolds in modern pharmacology. Ensuring the ynamine is free of its amide degradant guarantees stoichiometric precision and prevents catalytic poisoning during these advanced coupling reactions.

Sources

The Ynamine Advantage: A Technical Whitepaper on Diethyl(1-propynyl)amine (CAS 4231-35-0) in Advanced Heterocyclic Synthesis

Executive Summary

In the realm of advanced organic synthesis and drug development, electron-rich alkynes serve as indispensable building blocks for constructing complex molecular architectures. Diethyl(1-propynyl)amine , registered under CAS number 4231-35-0 [1], is a highly reactive internal ynamine.

A common pitfall in chemical sourcing is the conflation of this compound with its terminal alkyne isomer, 3-Diethylamino-1-propyne (CAS 4079-68-9)[2]. However, Diethyl(1-propynyl)amine (CAS 4231-35-0) is structurally distinct: the diethylamino group is directly conjugated with the sp -hybridized carbon of the alkyne[3]. This specific structural motif fundamentally alters its electronic profile, transforming it into a potent, electron-rich dienophile utilized extensively in Inverse Electron-Demand Diels-Alder (IEDDA) reactions and transition-metal-catalyzed couplings[4],[5].

This technical guide provides a comprehensive analysis of Diethyl(1-propynyl)amine, detailing its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for drug discovery applications.

Physicochemical Profiling and Structural Dynamics

The reactivity of Diethyl(1-propynyl)amine is dictated by the resonance donation of the nitrogen lone pair into the alkyne π -system. This conjugation significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) and polarizes the alkyne, making the β -carbon highly nucleophilic.

Table 1: Physicochemical Properties of CAS 4231-35-0

| Property | Value / Description |

| Chemical Name | Diethyl(1-propynyl)amine; N,N-Diethyl-1-propynylamine[1] |

| CAS Registry Number | 4231-35-0[6] |

| Molecular Formula | C₇H₁₃N[3] |

| Molecular Weight | 111.18 g/mol [3] |

| Boiling Point | ~134.3 °C at 760 mmHg[3] |

| Density | 0.825 g/cm³[3] |

| Flash Point | 38.7 °C[3] |

| Structural Class | Ynamine (Internal Alkyne) |

Mechanistic Chemistry: The Causality of Ynamine Reactivity

In drug development, the rapid assembly of nitrogenous heterocycles (such as pyridines and pyridazines) is critical. Diethyl(1-propynyl)amine excels in this domain via Inverse Electron-Demand Diels-Alder (IEDDA) reactions .

Unlike standard Diels-Alder reactions driven by an electron-rich diene and an electron-poor dienophile, IEDDA reverses this dynamic. Diethyl(1-propynyl)amine acts as the electron-rich dienophile (high HOMO), reacting rapidly with electron-deficient dienes (low LUMO) such as 1,2,4,5-tetrazines or functionalized pyrimidines[4],[7].

The Mechanistic Pathway:

-

[4+2] Cycloaddition: The narrow HOMO-LUMO gap facilitates a rapid, often room-temperature cycloaddition, forming a highly strained bicyclic intermediate.

-

Retro-Diels-Alder Extrusion: The intermediate is thermodynamically unstable and immediately undergoes a retro-Diels-Alder reaction, extruding nitrogen gas ( N2 )[4].

-

Aromatization: The loss of N2 drives the reaction irreversibly forward, yielding a highly substituted, stable aromatic heterocycle (e.g., a pyridazine derivative).

IEDDA mechanism of Diethyl(1-propynyl)amine with tetrazines.

Experimental Protocols: Self-Validating Synthesis Workflows

To ensure trustworthiness and reproducibility in the laboratory, the following protocol details the synthesis of a substituted pyridazine using Diethyl(1-propynyl)amine and a tetrazine derivative. This methodology is designed as a self-validating system: the physical evolution of gas serves as an immediate kinetic readout, while TLC and NMR provide structural confirmation.

Protocol: Synthesis of 4-(N,N-Diethylamino)-5-methylpyridazine Derivatives

Adapted from established tetrazine cycloaddition methodologies[4].

Reagents & Materials:

-

3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine (0.024 mmol)

-

Diethyl(1-propynyl)amine (CAS 4231-35-0) (0.048 mmol, 2.0 equiv)

-

Anhydrous Dioxane (120 μL)

-

Argon gas (for inert atmosphere)

Step-by-Step Methodology:

-

Preparation of the Diene Solution: In an oven-dried, argon-purged reaction vial, dissolve the tetrazine (10 mg) in 120 μL of anhydrous dioxane. The solution will present as a distinct orange/red slurry.

-

Ynamine Introduction: Using a micro-syringe, add Diethyl(1-propynyl)amine (7 μL) dropwise to the stirring mixture at ambient temperature (23 °C).

-

Kinetic Observation (Self-Validation): Immediately upon addition, observe the reaction mixture. A rapid evolution of nitrogen gas ( N2 ) will occur, manifesting as active bubbling. The reaction mixture will concurrently transition from an orange slurry to a clear red solution. Causality note: The cessation of bubbling is a reliable empirical indicator that the primary cycloaddition and subsequent retro-Diels-Alder extrusion are complete.

-

Reaction Quenching & Concentration: Once gas evolution ceases (typically within minutes for highly electron-deficient tetrazines), remove the dioxane solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/hexanes gradient) to isolate the stable pyridazine derivative.

-

Analytical Validation: Confirm the structure via 1H NMR. The disappearance of the ynamine methyl singlet and the emergence of downfield aromatic protons confirm successful heterocycle formation.

Step-by-step workflow for the ynamine-tetrazine cycloaddition.

Advanced Applications & Kinetic Data

Beyond simple heterocycle formation, Diethyl(1-propynyl)amine is utilized in complex organometallic chemistry. For instance, it acts as a coupling partner with Group 6 allenylidene complexes to form novel cyclobutenylidene and pentatrienylidene complexes[5]. The regioselectivity of these reactions is highly dependent on the polarity of the solvent, demonstrating the sensitive electronic nature of the ynamine's polarized triple bond.

Table 2: Comparative Reactivity Profile in Cycloadditions

| Reaction Type | Coupling Partner | Primary Intermediate | Final Product | Kinetic Driver |

| IEDDA | 1,2,4,5-Tetrazines[4] | Bicyclic [4+2] Adduct | Pyridazines | N2 Extrusion (Enthalpic) |

| IEDDA | Pyrimidinecarboxylates[7] | Bicyclic[4+2] Adduct | Pyridines | Aromatization |

| [2+2] Cycloaddition | Allenylidene Complexes[5] | Cyclobutene Ring | Cyclobutenylidenes | Solvent Polarity / Sterics |

Strategic Insight for Researchers: When designing synthetic routes utilizing CAS 4231-35-0, researchers must account for its sensitivity to hydrolysis. Ynamines can undergo hydration across the triple bond to form amides if exposed to adventitious moisture. Therefore, maintaining strict anhydrous conditions (as outlined in the protocol) is not merely a best practice, but a mechanistic necessity to prevent off-target nucleophilic attack by water.

References

-

Cheméo. "Chemical Properties of 2-Propyn-1-amine, N,N-diethyl- (CAS 4079-68-9)". Cheméo. Available at:[Link]

-

ChemSrc. "4231-35-0 - Diethyl(1-propynyl)amine". ChemSrc. Available at:[Link]

-

Soenen, D. R., Zimpleman, J. M., & Boger, D. L. "Synthesis and Inverse Electron Demand Diels−Alder Reactions of 3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

-

Marcelis, A. T. M. "Cycloaddition reactions of cyclic ketene-N,S-acetals with 1,2,4,5-tetrazines". Journal of Heterocyclic Chemistry, ResearchGate. Available at:[Link]

-

Díez, J., et al. "CC-Coupling Reactions of Group 6 Allenylidenes with Ynamines: Formation of New Cyclobutenylidene and Pentatrienylidene Complexes". Organometallics, ACS Publications. Available at:[Link]

Sources

- 1. 4231-35-0_CAS号:4231-35-0_CAS No.:4231-35-0 - 化源网 [chemsrc.com]

- 2. 2-Propyn-1-amine, N,N-diethyl- (CAS 4079-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. wakschem.com [wakschem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N,N-diethyl-1-propynylamine | 4231-35-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Solvation Dynamics and Reactivity Profiling of Diethyl(1-propynyl)amine in Organic Solvents

Executive Summary & Chemical Identity

In the realm of advanced organic synthesis and drug development, ynamines represent a uniquely powerful class of electron-rich alkynes. Among them, Diethyl(1-propynyl)amine (CAS: 4231-35-0) stands out as a highly versatile reagent[1][2]. Primarily utilized as a potent dienophile, it enables the rapid construction of complex, nitrogen-containing heterocycles that are foundational to modern pharmacophores.

As a Senior Application Scientist, I have observed that the primary failure mode in ynamine-mediated reactions is not the inherent kinetics of the cycloaddition, but rather poor solvation strategies and inadequate environmental control. This whitepaper synthesizes field-proven insights with thermodynamic principles to provide a definitive guide on the solubility, handling, and mechanistic application of Diethyl(1-propynyl)amine in organic solvents.

Solvation Thermodynamics & Solvent Compatibility

Diethyl(1-propynyl)amine is a liquid at standard conditions, with a boiling point of 80–85 °C at 100 mmHg[3]. The molecule features a lipophilic diethylamino group paired with a non-polar propyne backbone. This structural duality dictates its solvation thermodynamics:

-

Aprotic Solvation: The compound is highly soluble in a broad spectrum of organic solvents, including acetonitrile (MeCN), tetrahydrofuran (THF), dichloromethane (CH2Cl2), toluene, carbon tetrachloride (CCl4), and diethyl ether[3]. It readily undergoes dispersion interactions in non-polar media (like toluene) and dipole-dipole interactions in polar aprotic media (like THF).

-

The Protic Degradation Pathway (Causality): The nitrogen lone pair heavily delocalizes into the alkyne π-system, rendering the β-carbon exceptionally nucleophilic. If introduced to protic solvents (e.g., water, alcohols), the alkyne undergoes rapid, irreversible protonation followed by nucleophilic attack. This hydration pathway destroys the reagent, converting it into N,N-diethylpropionamide. Consequently, the reagent reacts vigorously with H₂O and CO₂, and slowly oxidizes under ambient air or UV light[3].

Quantitative Data: Solvent Compatibility Profile

To facilitate easy comparison for experimental design, the following table summarizes the solubility and stability profile of Diethyl(1-propynyl)amine across standard organic solvents.

| Solvent | Dielectric Constant (ε) | Solubility Profile | Stability & Handling Notes |

| Tetrahydrofuran (THF) | 7.5 | Highly Soluble | Excellent. Must be distilled over Na/benzophenone or stored over 3Å molecular sieves. |

| Dichloromethane (CH₂Cl₂) | 8.9 | Highly Soluble | Excellent. Ideal for low-temperature (-78°C to 0°C) cycloadditions. |

| Acetonitrile (MeCN) | 37.5 | Soluble | Good. Highly polar; requires rigorous drying to prevent trace moisture hydrolysis. |

| Toluene | 2.4 | Highly Soluble | Excellent. Preferred for high-temperature thermal cycloadditions. |

| Diethyl Ether | 4.3 | Soluble | Good. Prone to peroxide formation; ensure peroxide-free ether to prevent ynamine oxidation. |

| Water (H₂O) | 80.1 | Insoluble / Reactive | Critical Failure. Rapid hydrolysis occurs. Reagent is incompatible with aqueous media. |

Mechanistic Role: Inverse Electron-Demand Diels-Alder (IEDDA)

In drug development, synthesizing functionalized polycyclic aminopyridines or pyridazines is often hampered by complex, multi-step routes. Diethyl(1-propynyl)amine bypasses these bottlenecks via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

When reacted with electron-deficient dienes—such as 5-nitropyrimidines or 1,2,4,5-tetrazines—the electron-rich ynamine participates in a [4+2] cycloaddition[4][5]. The initial bicyclic intermediate is highly strained and rapidly undergoes a retro-Diels-Alder reaction (typically extruding N₂ or HCN) to yield a stable, substituted aromatic heterocycle[4][5].

Inverse Electron-Demand Diels-Alder (IEDDA) mechanism using Diethyl(1-propynyl)amine.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in your syntheses, I have designed the following protocol as a self-validating system . By incorporating an internal standard (1,3,5-trimethoxybenzene), researchers can quantitatively track ynamine consumption via NMR, ensuring that mass balance is maintained and trace moisture has not diverted the reaction toward amide byproducts.

Experimental workflow for handling Diethyl(1-propynyl)amine in organic synthesis.

Step-by-Step Methodology: Ynamine-Mediated Cycloaddition

-

Solvent Preparation: Dispense 10 mL of anhydrous CH₂Cl₂ (or THF) from a solvent purification system into a flame-dried Schlenk flask containing activated 3Å molecular sieves.

-

Atmosphere Control: Purge the flask with high-purity Argon for 15 minutes. Diethyl(1-propynyl)amine is sensitive to air and UV light; wrap the reaction vessel in aluminum foil if prolonged reaction times are expected[3].

-

Internal Standard Addition (Validation Step): Add 0.1 equivalents of 1,3,5-trimethoxybenzene to the solvent. Take a 50 µL baseline aliquot for ¹H-NMR analysis.

-

Reagent Introduction: Cool the flask to 0 °C using an ice bath. Using a gas-tight Hamilton syringe, inject 1.0 equivalent of the electron-deficient diene (e.g., a pyrimidine derivative), followed dropwise by 1.1 equivalents of Diethyl(1-propynyl)amine.

-

Reaction Execution: Allow the reaction to warm to room temperature. Monitor the reaction via TLC or by taking NMR aliquots. The disappearance of the ynamine's diethylamino signals relative to the internal standard confirms successful cycloaddition without mass loss to hydrolysis.

-

Quenching & Workup: Once the diene is consumed, quench the reaction by adding 5 mL of a saturated aqueous NaHCO₃ solution. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Note: All handling of Diethyl(1-propynyl)amine must be conducted inside a well-ventilated fume hood due to its reactivity and potential toxicity[3].

References

- Source: researcher.

- Title: 4231-35-0 - 化源网 - cas号查询 (Diethyl(1-propynyl)amine)

- Title: N, N-dietilprop-1-in-1-amina(CAS:4231-35-0)

- Source: researchgate.

- Source: researchgate.

Sources

Methodological & Application

Application Note: Advanced Applications of Diethyl(1-propynyl)amine in Heterocyclic Synthesis

Executive Overview

Diethyl(1-propynyl)amine (CAS: 4285-06-7 / 4231-35-0), commonly referred to as N,N -diethyl-1-propynylamine, is a prototypical ynamine characterized by a highly electron-rich alkyne core. The strong +M (mesomeric) effect of the diethylamino group polarizes the carbon-carbon triple bond, significantly elevating the Highest Occupied Molecular Orbital (HOMO) and rendering the β -carbon exceptionally nucleophilic. This unique electronic topology makes it an indispensable reagent for drug development professionals and synthetic chemists constructing complex, functionalized heterocycles—particularly via Inverse Electron-Demand Diels-Alder (IEDDA) cascades and stepwise [2+2] cycloadditions.

Mechanistic Rationale & Electronic Topology

Unlike standard, unactivated alkynes, the reactivity of diethyl(1-propynyl)amine is dictated by the resonance donation from the nitrogen lone pair into the π -system.

-

IEDDA Cascades : In reactions with electron-deficient dienes such as 1,2,4,5-tetrazines or 5-nitropyrimidines, the ynamine acts as a hyper-reactive dienophile. The narrow HOMO-LUMO gap facilitates a rapid [4+2] cycloaddition, even at sub-ambient temperatures. The resulting bicyclic intermediate is thermodynamically unstable and immediately undergoes a retro-Diels-Alder reaction,1[1] or pyridine derivative[2]. Similar intramolecular reactions have been utilized to synthesize complex 3[3].

-

[2+2] Cycloadditions : When exposed to highly electrophilic species like ketenes, the nucleophilic β -carbon of the ynamine attacks the carbonyl carbon. This generates a zwitterionic intermediate that undergoes rapid conrotatory ring closure to form four-membered cyclobutenones.

Reaction Pathway Visualizations

Fig 1. IEDDA cascade of Diethyl(1-propynyl)amine with tetrazines, driven by N2 extrusion.

Fig 2. Stepwise [2+2] cycloaddition of Diethyl(1-propynyl)amine with ketenes via a zwitterion.

Quantitative Reactivity Profiling

The profound kinetic advantage of diethyl(1-propynyl)amine over unactivated alkynes is best illustrated in its reaction with 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine. The ynamine achieves quantitative conversion in hours at room temperature, whereas standard alkynes require days at elevated temperatures, often with inferior yields[1].

| Dienophile | Diene | Reaction Temp (°C) | Time | Yield (%) | Ref |

| Diethyl(1-propynyl)amine | 3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine | 23 | 2 h | 100 | [1] |

| Ethoxyacetylene | 3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine | 60 | 84 h | 66 | [1] |

| Phenylacetylene | 3,6-Bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine | 110 | 48 h | N/A | [1] |

| Diethyl(1-propynyl)amine | 5-Nitropyrimidine | 20 | 1 h | >80 | [2] |

Validated Experimental Protocols

Protocol A: Self-Validating IEDDA Synthesis of Substituted Pyridazines

Design Rationale : This protocol leverages the intrinsic photophysical properties of 4[4]. The starting tetrazine exhibits a vibrant pink/red color due to n→π∗ visible light absorption. As the ynamine attacks and disrupts the tetrazine core, the solution undergoes a stark colorimetric shift to pale yellow or colorless. This provides an immediate, self-validating visual confirmation of reaction kinetics without requiring continuous TLC sampling.

Step-by-Step Methodology :

-

Preparation : Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon. Causality: Ynamines are highly susceptible to acid-catalyzed hydration, which yields unreactive amides. Strict anhydrous conditions are mandatory.

-

Substrate Dissolution : Dissolve the electron-deficient 1,2,4,5-tetrazine (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Thermal Control : Cool the reaction vessel to 0 °C using an ice bath. Causality: The cycloaddition with diethyl(1-propynyl)amine is highly exothermic. Cooling prevents localized boiling and suppresses potential side-polymerization of the ynamine.

-

Reagent Addition : Add diethyl(1-propynyl)amine (1.1 mmol) dropwise over 5 minutes via a gas-tight syringe.

-

Kinetic Monitoring : Stir the reaction at 0 °C for 15 minutes, then allow it to warm to 23 °C. Observe the color transition from deep red to pale yellow, accompanied by the effervescence of N2 gas.

-

Isolation : Once gas evolution ceases and the solution is completely decolorized (typically <2 hours), concentrate the mixture under reduced pressure. Purify the resulting pyridazine via flash column chromatography (silica gel, EtOAc/Hexane gradient).

Protocol B:[2+2] Cycloaddition for Cyclobutenone Assembly

Design Rationale : Ketenes are highly prone to dimerization and must be generated in situ. By introducing the ynamine directly into the ketene generation matrix, the nucleophilic attack outcompetes ketene dimerization, cleanly yielding the four-membered cyclobutenone ring.

Step-by-Step Methodology :

-

Matrix Setup : In an argon-purged flask, dissolve phenylacetyl chloride (1.0 mmol) in anhydrous diethyl ether (15 mL) and cool to -20 °C.

-

In Situ Generation : Add triethylamine (1.2 mmol) dropwise. Validation Check: The immediate formation of a dense white precipitate (triethylamine hydrochloride) acts as a visual validation, confirming the successful generation of the ketene.

-

Cycloaddition : Inject diethyl(1-propynyl)amine (1.0 mmol) directly into the suspension.

-

Maturation : Maintain the temperature at -20 °C for 30 minutes, then slowly warm to room temperature over 2 hours. Causality: The low initial temperature stabilizes the zwitterionic intermediate, ensuring conrotatory ring closure is favored over acyclic side reactions.

-

Workup : Filter the reaction mixture through a pad of Celite to remove the ammonium salts. Concentrate the filtrate in vacuo and purify the cyclobutenone via recrystallization or chromatography.

Sources

Diethyl(1-propynyl)amine: A Versatile Reagent for Cycloaddition Reactions in Modern Organic Synthesis

Introduction: Unveiling the Potential of Ynamines in Heterocyclic Chemistry

In the landscape of contemporary organic synthesis, the quest for efficient and atom-economical methods for the construction of complex molecular architectures is paramount. Among the myriad of synthetic tools available, cycloaddition reactions stand out for their ability to generate cyclic and heterocyclic frameworks with high degrees of stereocontrol and complexity in a single step. Diethyl(1-propynyl)amine, a member of the ynamine family, has emerged as a potent and versatile reagent in this context. Ynamines, characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, possess a unique electronic structure that bestows upon them a rich and varied reactivity profile, making them ideal partners in a range of cycloaddition reactions.

This comprehensive guide provides an in-depth exploration of the applications of diethyl(1-propynyl)amine in [3+2] and [4+2] cycloaddition reactions. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and present representative data to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this remarkable reagent.

Synthesis of Diethyl(1-propynyl)amine: A Practical Approach

While various methods exist for the synthesis of ynamines, a common and practical approach for N,N-dialkyl-1-propynylamines involves the deprotonation of a terminal alkyne followed by a reaction that introduces the amino group. A plausible synthetic route to diethyl(1-propynyl)amine starts from propyne. Propyne is first deprotonated with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to form the corresponding acetylide.[1][2] This highly nucleophilic acetylide can then react with a suitable electrophilic nitrogen source. However, a more common strategy for ynamine synthesis involves the reaction of a metal acetylide with an electrophilic amine or the coupling of a haloalkyne with an amine.

A general and adaptable two-step protocol starting from propyne is outlined below. The first step involves the generation of a lithium acetylide, which is a powerful nucleophile.

Protocol 1: Synthesis of Diethyl(1-propynyl)amine

Materials:

-

Propyne (condensed as a liquid at low temperature or used as a solution)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethylamine

-

A suitable electrophilic activating agent for the amine (e.g., a source of "Et₂N⁺") or a coupling catalyst system.

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, anhydrous magnesium sulfate)

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

Generation of Lithium Propynilide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, place anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Bubble propyne gas through the cold THF until a desired amount is condensed, or add a pre-standardized solution of propyne in THF.

-

Slowly add a solution of n-butyllithium in hexanes (typically 1.6 M or 2.5 M) dropwise to the stirred propyne solution at -78 °C. The addition should be controlled to maintain the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete formation of the lithium propynilide.

-

Formation of Diethyl(1-propynyl)amine: The subsequent step to form the ynamine can be complex and there are multiple strategies. A common method for ynamide synthesis involves the coupling of an amine with a haloalkyne in the presence of a copper catalyst.[3] For an ynamine like diethyl(1-propynyl)amine, a direct reaction of the lithium acetylide with an electrophilic source of the diethylamino group is required. This can be a challenging transformation and often requires specialized reagents.

-

Work-up: After the reaction is deemed complete (monitored by TLC or GC-MS), the reaction is carefully quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation under reduced pressure or by column chromatography on silica gel.

[3+2] Cycloaddition Reactions: Construction of Five-Membered Heterocycles

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful transformations for the synthesis of five-membered heterocyclic rings.[4][5] Diethyl(1-propynyl)amine, with its electron-rich triple bond, serves as an excellent dipolarophile in these reactions.

Reaction with Azides: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of "click chemistry," prized for its high efficiency and functional group tolerance.[6] The copper(I)-catalyzed version (CuAAC) proceeds with excellent regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. Ynamines, including diethyl(1-propynyl)amine, exhibit enhanced reactivity in CuAAC reactions, often proceeding under milder conditions than their terminal alkyne counterparts.

Mechanism of the Copper-Catalyzed Azide-Ynamine Cycloaddition (CuAAC)

The reaction is initiated by the formation of a copper(I) acetylide species from diethyl(1-propynyl)amine and a Cu(I) salt. This copper acetylide then reacts with the azide in a stepwise manner, involving coordination of the azide to the copper center, followed by cyclization and subsequent protonolysis to release the triazole product and regenerate the copper catalyst.

Caption: Mechanism of the CuAAC reaction with an ynamine.

Protocol 2: General Procedure for the Copper-Catalyzed Azide-Ynamine Cycloaddition (CuAAC)

Materials:

-

Diethyl(1-propynyl)amine

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and water (or other suitable solvent system like DMF or DMSO)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the organic azide (1.0 equiv) and diethyl(1-propynyl)amine (1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equiv).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv).

-

To the stirred solution of the azide and ynamine, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.

Table 1: Representative Data for CuAAC Reactions with Ynamines

| Entry | Ynamine | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 1 | N,N-diethyl-1-propyn-1-amine (Illustrative) | Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | 1-4 | >90 | General procedure based on ynamine reactivity |

| 2 | Phenylacetylene | Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | 8-12 | 85-95 | [3] |

| 3 | Ynamide | Various azides | CuI | CH₂Cl₂ | 1-12 | 70-95 | [7] |

Note: Data for Entry 1 is illustrative based on the known high reactivity of ynamines in CuAAC reactions. Entries 2 and 3 provide context from related alkynes and ynamides.

Reaction with Nitrones

Nitrones are another important class of 1,3-dipoles that readily participate in cycloaddition reactions with alkynes to furnish isoxazoline derivatives. The reaction of diethyl(1-propynyl)amine with a nitrone is expected to proceed via a concerted [3+2] cycloaddition pathway.

Mechanism of the Nitrone-Ynamine Cycloaddition

The reaction proceeds through a concerted pericyclic transition state where the π-systems of the nitrone and the ynamine interact to form two new sigma bonds simultaneously. The regioselectivity of the addition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Caption: Concerted mechanism of nitrone-ynamine cycloaddition.

Protocol 3: General Procedure for the [3+2] Cycloaddition of Diethyl(1-propynyl)amine with a Nitrone

Materials:

-

Diethyl(1-propynyl)amine

-

Nitrone (e.g., C-phenyl-N-methylnitrone)

-

Anhydrous toluene or dichloromethane

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the nitrone (1.0 equiv) in anhydrous toluene.

-

Add diethyl(1-propynyl)amine (1.2-1.5 equiv) to the solution.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the specific nitrone. The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is then purified by column chromatography on silica gel to yield the isoxazoline product.

[4+2] Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition for the synthesis of six-membered rings.[8] In this reaction, a conjugated diene reacts with a dienophile. Due to the electron-donating nature of the diethylamino group, diethyl(1-propynyl)amine is an electron-rich dienophile and is expected to react readily with electron-poor dienes in an inverse-electron-demand Diels-Alder reaction.

Mechanism of the Inverse-Electron-Demand Diels-Alder Reaction

In this variant of the Diels-Alder reaction, the reaction is primarily driven by the interaction between the HOMO of the electron-rich dienophile (diethyl(1-propynyl)amine) and the LUMO of the electron-poor diene. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a six-membered ring.

Caption: Inverse-electron-demand Diels-Alder reaction.

Protocol 4: General Procedure for the Diels-Alder Reaction of Diethyl(1-propynyl)amine

Materials:

-

Diethyl(1-propynyl)amine

-

Electron-poor diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)

-

Anhydrous solvent (e.g., toluene, xylene, or a high-boiling solvent)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the electron-poor diene (1.0 equiv) and anhydrous toluene.

-

Add diethyl(1-propynyl)amine (1.1-1.5 equiv) to the solution.

-

The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC. The reaction may involve the extrusion of a small molecule like nitrogen gas, which can be observed as bubbling.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the functionalized aromatic or hydroaromatic product.

Table 2: Representative Data for Diels-Alder Reactions of Ynamines

| Entry | Ynamine | Diene | Conditions | Product | Yield (%) | Reference |

| 1 | N,N-diethyl-1-propyn-1-amine | Pyrimidinecarboxylates | Toluene, reflux | Pyridine derivatives | Moderate to Good | [8] |

| 2 | Functionalized Ynamine Ester | 2-Arylideneindan-1,3-diones | THF, rt | Indenopyran | 32 | [5] |

| 3 | Ynamide | Various Dienes | Thermal or Metal-catalyzed | Cyclohexadiene derivatives | Varies | [3] |

Note: The data in this table is based on published results for diethyl(1-propynyl)amine and other ynamines to illustrate the scope of the reaction.

Experimental Workflow Overview

The following diagram illustrates a general workflow for conducting cycloaddition reactions with diethyl(1-propynyl)amine.

Caption: General experimental workflow for cycloaddition reactions.

Safety and Handling

Diethyl(1-propynyl)amine, as an ynamine, requires careful handling due to its potential reactivity and the hazards associated with amines and alkynes.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Inhalation: Ynamines can be volatile and may have irritating vapors. Avoid inhaling fumes. Use of a respirator may be necessary for handling larger quantities or in case of poor ventilation.

-

Skin and Eye Contact: Amines can be corrosive and cause severe skin and eye irritation or burns. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Flammability: Diethyl(1-propynyl)amine is a flammable liquid. Keep away from open flames, sparks, and other sources of ignition. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Reactivity: Ynamines can be sensitive to moisture and acidic conditions, which can lead to decomposition. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and reagents.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

Diethyl(1-propynyl)amine is a valuable and versatile reagent for the construction of a diverse array of heterocyclic compounds through cycloaddition reactions. Its electron-rich nature makes it an excellent partner in both [3+2] and [4+2] cycloadditions, providing access to triazoles, isoxazolines, and functionalized six-membered rings. The protocols and principles outlined in this guide are intended to serve as a foundation for researchers to explore and exploit the synthetic utility of this powerful building block in their own research endeavors, from fundamental methodology development to the synthesis of complex target molecules in drug discovery and materials science.

References

-

University of Calgary. Ch 9 : Alkylation of Terminal Alkynes. [Link]

-

International Enviroguard. How to Protect Workers from Ammonia Exposure. [Link]

- Danheiser, R. L., et al. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Organic Syntheses, 2006, 83, 193.

-

Chemistry LibreTexts. 16.06.3: Deprotonated Alkynes. [Link]

-

Chegg. Design a synthesis of N,N-diethyl-1-methyl-1-phenyl-1-propen-1-amine from benzaldehyde and any compound containing three carbons or fewer. [Link]

-

Quora. What bases can deprotonate an alkyne?. [Link]

-

Neunhoeffer, H., et al. Cycloaddition reactions of cyclic ketene‐N,S‐acetals with 1,2,4,5‐tetrazines. ResearchGate. [Link]

-

Chemical Synthesis Database. N,N-diethyl-2-propyn-1-amine. [Link]

-

OpenOChem Learn. Preparation of Alkynes. [Link]

-

Evans, P. A. The [3+2]Cycloaddition Reaction. [Link]

-

Chemistry Steps. Preparation of Alkynes by Elimination Reactions - Practice Problems. [Link]

- Google Patents. Process for the synthesis of N,N-dialkyl-Hydroxylamines.

-

Organic Syntheses. 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E)-. [Link]

-

ChemTalk. Cycloaddition Reactions. [Link]

-

Van der Helm, H. W., et al. Cycloaddition reactions for antiviral compounds. PMC. [Link]

-

Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

-

Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

-

Gifu Pharmaceutical University. Synthetic method of ynamides through azide-alkyne cycloaddition. [Link]

-

University of Bristol. Ch 10: Diels-Alder reaction. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Application Note: Advanced Applications of Diethyl(1-propynyl)amine in Pharmaceutical Synthesis

Introduction and Mechanistic Profile

Diethyl(1-propynyl)amine (also known as N,N -diethylprop-1-yn-1-amine) is a highly reactive, electron-rich alkyne belonging to the ynamine class. Unlike simple terminal alkynes, the triple bond in ynamines is strongly polarized by the electron-donating diethylamino group. This polarization renders the β -carbon highly nucleophilic and the α -carbon highly electrophilic upon activation[1].

While early ynamines like ethynamine were plagued by instability, substituted derivatives like diethyl(1-propynyl)amine strike a critical balance between stability and reactivity[2]. In modern pharmaceutical synthesis, this reagent serves two primary functions: as a potent, racemization-free coupling agent for peptide synthesis, and as a versatile C2 synthon in cycloaddition reactions to construct privileged heterocyclic scaffolds[3],[1].

Peptide Coupling and Amide Bond Formation

The synthesis of peptide active pharmaceutical ingredients (APIs) requires coupling reagents that operate under mild conditions without compromising the stereochemical integrity of the chiral centers. Diethyl(1-propynyl)amine excels in this domain by acting as a highly efficient dehydrating and activating agent[3].

Mechanistic Causality

When a carboxylic acid is introduced to diethyl(1-propynyl)amine, protonation of the electron-rich β -carbon occurs rapidly, followed by nucleophilic attack of the carboxylate onto the α -carbon. This generates a highly reactive α -acyloxyenamide (an enol ester) intermediate[3]. The subsequent addition of an amine nucleophile displaces the enol leaving group to form the desired amide bond. Crucially, the byproduct of this reaction is N,N -diethylpropionamide, a highly water-soluble compound that is easily washed away during standard aqueous workup, eliminating the need for complex chromatographic purification[4].

Mechanistic pathway of ynamine-mediated peptide coupling.

Protocol 1: Racemization-Free Peptide Coupling

Objective: Synthesize a dipeptide using diethyl(1-propynyl)amine as the coupling reagent. Causality Check: Conducting the activation step at 0 °C controls the exothermic formation of the α -acyloxyenamide, preventing any transient oxazolone formation that typically leads to racemization.

-

Substrate Preparation: Dissolve 1.0 mmol of the N -protected amino acid in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Activation: Cool the reaction vessel to 0 °C using an ice bath. Add 1.1 mmol of diethyl(1-propynyl)amine dropwise over 2 minutes.

-

Intermediate Formation: Stir the mixture at 0 °C for 15 minutes. The formation of the α -acyloxyenamide intermediate is rapid and quantitative.

-

Nucleophilic Addition: Add 1.05 mmol of the C -protected amino acid (or primary amine) dissolved in 2.0 mL of DCM.

-

Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Workup & Purification: Dilute the reaction with 10 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (10 mL). The byproduct, N,N -diethylpropionamide, partitions entirely into the aqueous phase. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the pure dipeptide.

Cycloaddition Strategies for Privileged Scaffolds

Diethyl(1-propynyl)amine is a premier substrate for various cycloadditions, enabling the rapid assembly of complex ring systems found in many approved drugs[2].

[2+2] Cycloadditions for Cyclobutanones

Direct cyclization to form four-membered rings is thermodynamically challenging. However, the[2+2] cycloaddition of diethyl(1-propynyl)amine with keteniminium salts or enones proceeds smoothly to yield cyclobutenamines[5]. Subsequent acidic hydrolysis of the enamine moiety yields chiral cyclobutanones, which are indispensable precursors for prostaglandins and pyrethroid therapeutics[5].

[4+2] Inverse Electron Demand Diels-Alder (IEDDA)

In IEDDA reactions, diethyl(1-propynyl)amine acts as an electron-rich dienophile. It reacts with electron-deficient dienes, such as phthalazines or 4-chloro-5H-pyridazino[4,5-b]indoles, to form highly substituted pyridines and anilines after nitrogen extrusion and aromatization[6],[7].

Workflow for [2+2] cycloaddition yielding cyclobutanones.

Protocol 2: Synthesis of Cyclobutanones via [2+2] Cycloaddition

Objective: Construct a cyclobutanone core via the reaction of diethyl(1-propynyl)amine with a keteniminium salt. Causality Check: The use of a Lewis acid ( ZnCl2 ) is required to generate the highly electrophilic keteniminium salt in situ. The low temperature (-78 °C) is critical to prevent the thermal polymerization of the ynamine prior to the cycloaddition event.

-

Keteniminium Generation: To a solution of an α -chloro enamine (1.0 mmol) in anhydrous DCM (10 mL) at -78 °C, add anhydrous ZnCl2 (1.2 mmol) under argon. Stir for 30 minutes to ensure complete salt formation.

-

Cycloaddition: Slowly add diethyl(1-propynyl)amine (1.2 mmol) dropwise to the cold solution. Maintain the temperature at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Hydrolysis: Quench the reaction by adding 5 mL of 60% aqueous acetic acid. Stir vigorously at room temperature for 4 hours. This step hydrolyzes the intermediate cyclobutenamine, releasing diethylamine and revealing the cyclobutanone carbonyl.

-

Extraction: Neutralize the mixture carefully with saturated aqueous NaHCO3 . Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over MgSO4 , and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure cyclobutanone.

Quantitative Data Summary

The following table summarizes the performance metrics of diethyl(1-propynyl)amine across various synthetic transformations critical to drug development:

| Reaction Type | Substrates | Catalyst / Reagents | Yield (%) | Stereoselectivity | Ref. |

| [2+2] Cycloaddition | Keteniminium salt + Diethyl(1-propynyl)amine | ZnCl2 , DCM, -78 °C | 70 - 89% | >97% ee | [5] |

| Peptide Coupling | Transient protected amino acids | None (DCM, 0 °C to RT) | 85 - 95% | Racemization-free | [3],[4] |

| [4+2] Cycloaddition | Phthalazines + Diethyl(1-propynyl)amine | Thermal (Dioxane, 80 °C) | 60 - 83% | N/A (Aromatization) | [6],[7] |

| [2+2] Cycloaddition | Cyclopentene-1-carbonitriles + Ynamine | MgBr2 | 75 - 95% | High | [5] |

Sources

- 1. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Advanced Analytical Characterization and Reactivity Profiling of Diethyl(1-propynyl)amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural elucidation, handling protocols, and kinetic profiling of highly reactive ynamines.

Executive Summary

Diethyl(1-propynyl)amine (N,N-Diethyl-1-propyn-1-amine) is a highly versatile, electron-rich ynamine utilized extensively in modern organic synthesis. Its applications range from serving as a potent coupling reagent in racemization-free peptide synthesis[1] to acting as a superior reactive group in Cu-catalyzed azide-alkyne cycloadditions (CuAAC) for oligonucleotide bioconjugation[2].

However, the very electronic properties that make this molecule synthetically valuable also render it highly sensitive to moisture and electrophilic attack. As a Senior Application Scientist, I have designed this protocol to move beyond standard characterization. This guide provides a self-validating analytical framework that explains the causality behind the spectral phenomena of ynamines and establishes rigorously controlled handling workflows to ensure scientific integrity.

Physicochemical & Mechanistic Context

To accurately characterize Diethyl(1-propynyl)amine, one must first understand its electronic structure. The molecule is defined by the direct attachment of a diethylamino group to a propynyl moiety ( CH3−C≡C−N(CH2CH3)2 ).

The Causality of Ynamine Spectral Shifts: The nitrogen lone pair strongly delocalizes into the alkyne π -system, creating a resonance structure with keteniminium character ( R2N+=C=C−−CH3 )[1]. This electron donation fundamentally alters its analytical signature:

-

NMR Shielding/Deshielding: The β -carbon (C2) becomes highly electron-rich and is anomalously shielded in 13 C NMR, while the α -carbon (C1) becomes deshielded.

-

IR Intensity: The C ≡ C triple bond stretch, typically weak in internal alkynes, becomes highly intense and shifts to lower wavenumbers (~2120 cm −1 ) due to the massive change in dipole moment during vibration and the slight weakening of the triple bond character.

-

Moisture Sensitivity: The electron-rich β -carbon is highly susceptible to protonation by water, forming a keteniminium intermediate that rapidly hydrolyzes into an amide. This dictates the absolute necessity for anhydrous analytical conditions.

Fig 1. Self-validating analytical workflow for ynamine handling and characterization.

Multi-Modal Characterization Data

The following tables summarize the expected quantitative data for pure Diethyl(1-propynyl)amine. Use these as a benchmark for your internal quality control.

Table 1: Expected Multinuclear NMR Shifts

(Solvent: C6D6 or basic alumina-filtered CDCl3 , 400 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |

| 1 H | ~1.10 | Triplet (t) | 6H | -N(CH 2 CH 3 ) 2 | Methyl protons of the diethyl group. |

| 1 H | ~1.95 | Singlet (s) | 3H | -C ≡ C-CH 3 | Propynyl methyl group. |

| 1 H | ~2.65 | Quartet (q) | 4H | -N(CH 2 **CH 3 ) 2 | Methylene protons of the diethyl group. |

| 13 C | ~3.5 | Singlet | 1C | -C ≡ C-CH 3 | Highly shielded propynyl methyl carbon. |

| 13 C | ~13.5 | Singlet | 2C | -N(CH 2 CH 3 ) 2 | Diethyl methyl carbons. |

| 13 C | ~46.0 | Singlet | 2C | -N(CH 2 **CH 3 ) 2 | Diethyl methylene carbons. |

| 13 C | ~65.0 | Singlet | 1C | -C ≡ C ( β )-CH 3 | Shielded by nitrogen lone pair resonance. |

| 13 C | ~90.5 | Singlet | 1C | -C ( α ) ≡ C- | Deshielded α -carbon attached to nitrogen. |

Table 2: Key FT-IR Vibrational Frequencies and MS Fragments

| Technique | Signal / Fragment | Value | Assignment | Causality / Structural Note |

| FT-IR | Wavenumber (cm −1 ) | ~2120 | C ≡ C Stretch | Shifted lower and highly intense due to N-conjugation. |

| FT-IR | Wavenumber (cm −1 ) | ~1380 | C-N Stretch | Characteristic ynamine C-N bond vibration. |

| GC-MS (EI) | m/z | 111.1 | [M] + | Molecular ion peak ( C7H13N ). |

| GC-MS (EI) | m/z | 96.1 | [M - CH 3 ] + | Loss of a methyl radical. |

| GC-MS (EI) | m/z | 82.1 | [M - C 2 H 5 ] + | Loss of an ethyl radical from the amine group. |

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Quantitative NMR (qNMR) Characterization

Objective: Determine the absolute purity of the ynamine while preventing hydration artifacts.

-

Causality: Standard CDCl3 often contains trace DCl and moisture, which acts as a catalyst for ynamine hydration, leading to false-positive amide impurity peaks.

-

Self-Validation: We utilize an internal standard and pre-treated solvent to ensure that any observed degradation is native to the sample, not induced by the analytical preparation.

Step-by-Step Methodology:

-

Solvent Preparation: Pass CDCl3 through a short pad of activated basic alumina immediately prior to use to strip trace DCl and water. Alternatively, use ampouled C6D6 .

-

Standard Addition: In an argon-filled glovebox, accurately weigh ~10 mg of a highly pure internal standard (e.g., 1,3,5-trimethoxybenzene, which lacks overlapping peaks with the ynamine) into a dry 1.5 mL vial.

-

Sample Preparation: Accurately weigh ~20 mg of Diethyl(1-propynyl)amine into the same vial.

-

Dissolution: Add 600 μ L of the prepared anhydrous solvent. Mix gently and transfer to an oven-dried NMR tube. Cap tightly with a PTFE-lined cap and seal with Parafilm before removing from the glovebox.

-

Acquisition: Acquire 1 H NMR with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

-

Validation Check: Look for a singlet at ~2.3 ppm (amide CH 2 ) or ~165 ppm in 13 C NMR. If absent, the handling protocol successfully prevented hydration. Calculate absolute purity against the internal standard.

Protocol 2: In-Situ FT-IR Reactivity Profiling in CuAAC

Objective: Monitor the kinetics of ynamine-azide bioconjugation in real-time.

-

Causality: Diethyl(1-propynyl)amine exhibits superior reactivity in CuAAC compared to terminal alkynes, allowing for lower copper loadings[2]. Mechanistically, ynamines bind strongly to Cu(II) and facilitate its reduction to the active Cu(I) species via Glaser-Hay homocoupling[3].

-

Self-Validation: This protocol uses a dual-band tracking system. By monitoring both the disappearance of the starting material and the appearance of the product, we ensure mass balance and confirm that signal loss is due to product formation, not ambient degradation.

Fig 2. Divergent CuAAC mechanistic pathway of ynamines involving Cu(II) reduction.

Step-by-Step Methodology:

-

Probe Setup: Insert an ATR-FTIR probe (e.g., ReactIR) into a dry, multi-neck reaction vessel purged with nitrogen.

-

Background Collection: Add the reaction solvent (e.g., anhydrous THF or a degassed buffer system depending on the bioconjugation target) and collect a background spectrum.

-

Reagent Addition: Inject the azide substrate and the Cu(II) catalyst source. Begin continuous scanning (e.g., 1 scan every 15 seconds).

-

Ynamine Injection: Inject Diethyl(1-propynyl)amine.

-

Kinetic Tracking:

-

Set a tracking window for the ynamine C ≡ C stretch at 2120 cm −1 (Signal decrease).

-

Set a tracking window for the newly forming 1,4-triazole ring stretch around 3130 cm −1 (Signal increase).

-

-

Data Analysis: The reaction is deemed complete when the 2120 cm −1 peak plateaus at the baseline. The divergent mechanism of Cu(II) reduction by the ynamine[3] can be kinetically observed if an initial induction period occurs before rapid triazole formation.

Sources

1H NMR and 13C NMR analysis of Diethyl(1-propynyl)amine

Application Note: High-Resolution 1 H and 13 C NMR Analysis of Diethyl(1-propynyl)amine

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Protocols, Mechanistic Insights, and Data Interpretation for Ynamines.

Introduction & Scientific Context

Diethyl(1-propynyl)amine (also known as N,N-diethylprop-1-yn-1-amine) is a classic example of an ynamine—an electron-rich alkyne substituted directly with an amine moiety. Due to the strong electron-donating nature of the diethylamino group, the alkyne bond is highly polarized, rendering it a powerful nucleophile and a versatile building block in organic synthesis[1].

Accurate NMR characterization of this compound is essential for confirming its purity and understanding its electronic distribution. However, the inherent push-pull electronic system creates unique chemical shift anomalies in 13 C NMR that deviate significantly from standard isolated alkynes[2]. Furthermore, ynamines are notoriously sensitive to trace acids and moisture, necessitating specialized sample preparation protocols to prevent rapid hydrolysis into amides[3].

Mechanistic Causality: The Resonance Effect in Ynamines

Before executing the protocol, it is critical to understand why the NMR spectra of Diethyl(1-propynyl)amine appear as they do. The nitrogen lone pair is conjugated with the alkyne π -system, leading to a dominant zwitterionic resonance contributor:

CH3−C≡C−N¨(CH2CH3)2⟷CH3−C¨−=C=N+(CH2CH3)2

-

13 C Impact: The β -carbon (C2, attached to the methyl group) gains significant partial negative charge, resulting in an upfield shift (shielding) to ~62 ppm. Conversely, the α -carbon (C1, attached to nitrogen) adopts cumulene-like character and is adjacent to a formal positive charge, causing a downfield shift (deshielding) to ~89 ppm[2].

-

Reactivity Impact: This polarized state makes the β -carbon highly susceptible to electrophilic attack, including rapid protonation by trace water or acid[1].

Experimental Methodology & Self-Validating Protocols

Workflow for the acquisition and processing of NMR spectra for moisture-sensitive ynamines.

Step-by-Step Protocol: Sample Preparation & Acquisition

Step 1: Solvent Purification (Critical Step)

-

Causality: Commercial CDCl 3 often contains trace DCl due to photolytic degradation. DCl will instantly hydrolyze Diethyl(1-propynyl)amine into N,N-diethylpropionamide[3].

-

Action: Pass 1.0 mL of CDCl 3 through a 2 cm plug of activated basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette immediately before use.

Step 2: Sample Preparation

-

Action: In a dry, argon-purged 5 mm NMR tube, dissolve 15–20 mg of Diethyl(1-propynyl)amine in 0.6 mL of the purified, acid-free CDCl 3 . Cap the tube and seal with Parafilm to exclude atmospheric moisture.

Step 3: Probe Tuning and Matching

-

Action: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Manually or automatically tune and match the probe for both 1 H (400 MHz) and 13 C (100 MHz) frequencies.

-

Validation: A properly tuned probe ensures maximum signal-to-noise (S/N) ratio and accurate 90° pulse calibrations, which is vital for detecting the quaternary alkyne carbons without excessive scanning.

Step 4: Locking and Shimming

-

Action: Lock onto the deuterium signal of CDCl 3 . Perform gradient shimming (TopShim or equivalent) to optimize the magnetic field homogeneity (Z0, Z1, Z2, Z3 coils).

-

Validation: The lock level should remain stable, and the CDCl 3 residual solvent peak should have a full-width at half-maximum (FWHM) of < 1.0 Hz.

Step 5: 1 H NMR Acquisition

-

Action: Execute a standard 1D proton pulse sequence (e.g., zg30).

-

Parameters: Spectral width = 15 ppm, Number of scans (ns) = 16, Relaxation delay (D1) = 1.0 s.

Step 6: 13 C NMR Acquisition

-

Action: Execute a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30).

-

Parameters: Spectral width = 250 ppm, Number of scans (ns) = 256 to 512 (to ensure adequate S/N for quaternary carbons), Relaxation delay (D1) = 2.0 s.

Data Presentation and Interpretation

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1.15 | Triplet (t) | 7.1 | 6H | -N(CH 2 CH 3 ) 2 |

| 1.90 | Singlet (s) | - | 3H | CH 3 -C ≡ C- |

| 2.85 | Quartet (q) | 7.1 | 4H | -N(**CH 2 **CH 3 ) 2 |

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Mechanistic Note |

| 3.5 | Primary (CH 3 ) | CH 3 -C ≡ C- | Highly shielded propynyl methyl group. |

| 13.5 | Primary (CH 3 ) | -N(CH 2 CH 3 ) 2 | Standard ethyl methyl carbon. |

| 48.0 | Secondary (CH 2 ) | -N(**CH 2 **CH 3 ) 2 | Deshielded by the adjacent electronegative nitrogen. |

| 62.5 | Quaternary (C) | CH 3 -C ≡ C-N ( β ) | Shielded due to zwitterionic resonance ( C− )[2]. |

| 89.0 | Quaternary (C) | CH 3 -C ≡ C -N ( α ) | Deshielded due to cumulene character ( N+ )[2]. |

Conclusion

The successful NMR characterization of Diethyl(1-propynyl)amine relies heavily on understanding its chemical reactivity. By neutralizing the NMR solvent via basic alumina, researchers can prevent artifactual amide peaks caused by trace acid hydrolysis. The resulting spectra provide a direct macroscopic view of the molecule's quantum mechanical resonance, clearly evidenced by the ~26.5 ppm chemical shift differential between the two alkyne carbons.

References

-

Title: Structure of a push–pull olefin prepared by ynamine hydroboration with a borandiol ester Source: IUCr Journals URL: [Link][2]

-

Title: Synthesis of sulfonamide-based ynamides and ynamines in water Source: University of Bradford (Bradford Scholars) URL: [Link][3]

-

Title: Formation of Borata-alkene/Iminium Zwitterions by Ynamine Addition to Tris(pentafluorophenyl)borane Source: Royal Society of Chemistry (RSC) URL: [Link][1]

Application Note: GC-MS Analysis of Diethyl(1-propynyl)amine – Protocols for Highly Reactive Ynamines

Executive Summary

Diethyl(1-propynyl)amine (N,N-Diethyl-1-propynylamine, CAS 4285-06-7) is a versatile, electron-rich ynamine utilized extensively in inverse electron-demand Diels-Alder reactions, [2+2] cycloadditions, and as a potent dehydrating agent in peptide synthesis. Due to its extreme sensitivity to moisture and the inherent basicity of its tertiary amine moiety, Gas Chromatography-Mass Spectrometry (GC-MS) analysis presents significant analytical challenges—namely rapid hydrolysis and severe chromatographic tailing. This guide details a self-validating, anhydrous GC-MS protocol designed to ensure structural integrity and quantitative reliability.

Scientific Principles & Causality (E-E-A-T)

Why are standard GC-MS protocols insufficient for ynamines? Ynamines possess an electron-rich alkyne triple bond conjugated with a nitrogen lone pair. This unique electronic structure makes them highly susceptible to electrophilic attack and rapid hydration.

-

Moisture-Induced Hydrolysis: Exposure to trace water in solvents or the ambient atmosphere rapidly converts Diethyl(1-propynyl)amine (MW 111) into N,N-diethylpropionamide (MW 129). Therefore, sample preparation must occur in an inert atmosphere using strictly anhydrous, aprotic solvents [4].

-

Solvent-Sample Interactions: Amines can react with halogenated solvents (e.g., dichloromethane) to form artifactual imines or salts during GC-MS analysis [1]. To prevent thermal degradation or polymerization in the hot injection port, aprotic, non-halogenated solvents (like anhydrous diethyl ether) are mandated.

-

Column Deactivation & Tailing: Active amine compounds strongly adsorb to free silanol groups on standard fused-silica columns, causing severe peak tailing and loss of sensitivity [2]. A highly deactivated, low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is required to mitigate secondary retention mechanisms and ensure sharp, symmetrical peaks [3].

Experimental Protocols

2.1. Reagents & Anhydrous Sample Preparation

-

Solvent: Anhydrous diethyl ether (stabilized with BHT, water content < 50 ppm).

-

Environment: All handling must be performed inside a nitrogen or argon-filled glovebox to prevent atmospheric moisture contamination.

-

Step-by-Step Procedure:

-

Transfer 1.0 mg of Diethyl(1-propynyl)amine into a dry, inert 2.0 mL GC autosampler vial.

-

Dilute with 1.0 mL of anhydrous diethyl ether to achieve a 1.0 mg/mL concentration.

-

Seal the vial immediately with a PTFE-lined silicone septum cap before removing it from the glovebox.

-

Analyze within 2 hours of preparation to minimize the risk of in-vial degradation.

-

2.2. GC-MS Instrument Configuration

The analysis is performed using a single quadrupole GC-MS system operating in Electron Ionization (EI) mode at 70 eV.

Table 1: Optimized GC-MS Parameters for Ynamine Analysis

| Parameter | Setting / Value | Rationale |

| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | Deactivated phase minimizes amine tailing[3]. |